molecular formula C13H17BrN2O2 B1406044 N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine CAS No. 1558292-66-2

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine

Cat. No. B1406044
M. Wt: 313.19 g/mol
InChI Key: AHQLAGFWEGLENV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-[(5-Bromo-2-nitrophenyl)methyl]cyclohexanamine is defined by its molecular formula, C13H17BrN2O2. This indicates that the molecule is composed of 13 carbon atoms, 17 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

The molecular weight of N-[(5-Bromo-2-nitrophenyl)methyl]cyclohexanamine is 313.19 g/mol. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Analytical Characterization and Detection

Analytical Profiles of Arylcyclohexylamines
Arylcyclohexylamines, including N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine, have been characterized using various analytical methods like GC-MS, NMR, and diode array detection. These compounds, often labeled as "research chemicals," have been analyzed in biological matrices such as blood, urine, and vitreous humor, using HPLC coupled with UV and mass spectrometric detection, highlighting the robust, accurate, and precise capabilities of these analytical techniques for qualitative and quantitative analysis (De Paoli et al., 2013).

Chemical Reactivity and Synthesis of Dihydropyrimidine Derivatives
Research into the chemical reactivity of N-positions in Biginelli type compounds, including N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine, has led to the synthesis of new dihydropyrimidine derivatives. These compounds have been thoroughly characterized using spectral and elemental analyses, providing valuable insights into their structure and potential applications (Namazi et al., 2001).

Structural Characterization and Synthesis

Arylation of Uracil Derivatives
The synthesis process for N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine involves the direct arylation of uracil and its derivatives. These compounds have shown biological activity, making them of interest in medicinal chemistry and drug development. The structural characterization of these compounds has been detailed, providing a foundation for future applications in therapy, particularly as antiviral and antineoplastic agents (Gondela & Walczak, 2006).

Formation of Arcyriacyanin-Type Alkaloids
The reaction of N-protected arylcyclohexylamines with methyl (2-nitrophenyl)acetates has been investigated, leading to the formation of condensed cycloheptatriene derivatives. These derivatives can be transformed into arcyriacyanin-type alkaloids, indicating potential applications in pharmacology and synthetic organic chemistry (Mayer et al., 2004).

Synthesis of Cyclohexane-1,3-dicarboxylates
The condensation of N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine with various reagents has led to the synthesis of new cyclohexane-1,3-dicarboxylates. These compounds, characterized by X-ray crystal analysis and various spectroscopic methods, contribute to the understanding of structure-activity relationships in chemical synthesis and drug design (Ismiyev et al., 2013).

Safety And Hazards

While specific safety and hazard information for N-[(5-Bromo-2-nitrophenyl)methyl]cyclohexanamine is not available, compounds of similar structure can be harmful if inhaled, swallowed, or in contact with skin . They may cause skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c14-11-6-7-13(16(17)18)10(8-11)9-15-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQLAGFWEGLENV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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